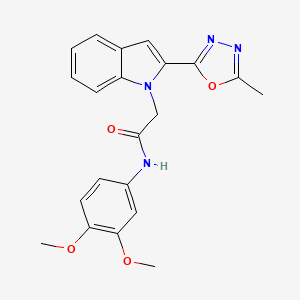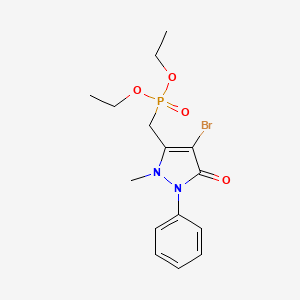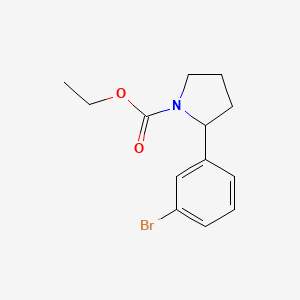
4-isopropoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-isopropoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide” is a chemical compound with the molecular formula C19H17NO4 . It is a derivative of coumarin, a class of benzopyrones that are found in nature and have been shown to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .
Synthesis Analysis
The compound was synthesized through a series of reactions involving 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate . The synthesized compounds were characterized by elemental analysis and spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Molecular Structure Analysis
The molecular structure of this compound was determined using various spectroscopic analyses and X-ray diffractometry . The benzene ring is oriented at an acute angle relative to the planar coumarin system . This conformation is stabilized by an intramolecular C—H…O hydrogen bond, which closes a five-membering ring .Chemical Reactions Analysis
The compound was synthesized through a series of reactions involving 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate . The synthesized compounds were characterized by elemental analysis and spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Physical And Chemical Properties Analysis
The compound has a molecular weight of 323.34 . Other physical and chemical properties like melting point, boiling point, density, etc., are not clearly mentioned in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
4-isopropoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide and related compounds have been extensively studied for their synthesis and characterisation, demonstrating a wide range of biological activities. A notable study involves the synthesis and characterisation of new 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides as potential adenosine receptor ligands. These chromone–thiazole hybrids were designed with the anticipation of being potent and selective ligands for human adenosine receptors, highlighting their significance in therapeutic applications beyond simple chemical interest (Cagide, Borges, Gomes, & Low, 2015).
Antimicrobial and Antifungal Applications
Compounds derived from chromen-3-yl)thiazol-2-yl motifs have demonstrated significant antimicrobial and antifungal activities. One such study synthesised and characterised coumarin thiazole derivatives, including a 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one with notable anti-microbial activity. These derivatives exhibit a very good antimicrobial effect when incorporated into polyurethane varnishes, suggesting potential for antimicrobial coatings (El‐Wahab et al., 2014).
Ligand Design and Receptor Binding Studies
Chromone–thiazole hybrids are also highlighted for their potential in understanding ligand-receptor binding mechanisms. The detailed structural data acquired through NMR, MS spectroscopy, and X-ray crystallography provide invaluable insights into the molecular geometry and conformation of these hybrids. Such information is crucial for advancing our understanding of ligand-receptor interactions, which can facilitate the development of more effective therapeutic agents (Cagide et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-13(2)27-16-9-7-14(8-10-16)20(25)24-22-23-18(12-29-22)17-11-15-5-3-4-6-19(15)28-21(17)26/h3-13H,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNYKENMVVLERE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-[(4-fluorophenyl)sulfanyl]ethan-1-one](/img/structure/B2939527.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2939528.png)
![Ethyl 4,5-dimethyl-2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2939529.png)


![(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]ethenesulfonamide](/img/structure/B2939534.png)

![Ethyl 3,5-dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2939538.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2939542.png)
![2-{[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B2939543.png)

![(Z)-5-(3,4-dimethoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2939545.png)

